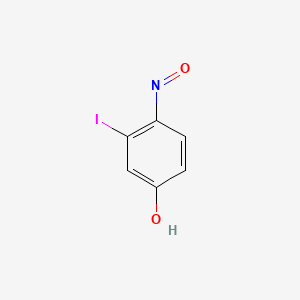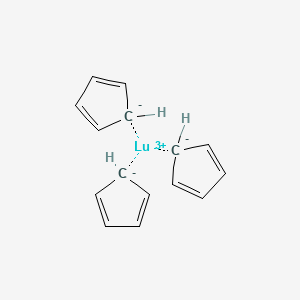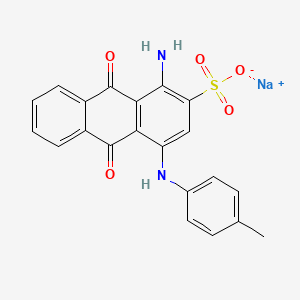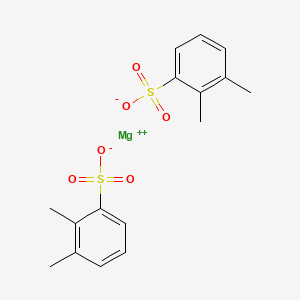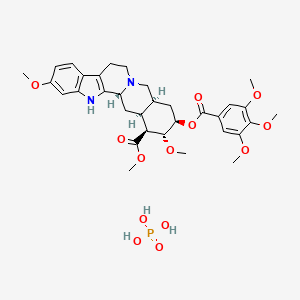
Methyl 2-hydroxy-6-nonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-6-nonylbenzoate is an organic compound belonging to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxyl group at the second position and a nonyl chain at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-6-nonylbenzoate typically involves esterification reactions. One common method is the esterification of 2-hydroxy-6-nonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-hydroxy-6-nonylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The nonyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents under appropriate conditions.
Major Products:
Oxidation: Formation of 2-keto-6-nonylbenzoic acid or 2-carboxy-6-nonylbenzoic acid.
Reduction: Formation of 2-hydroxy-6-nonylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-6-nonylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-6-nonylbenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a nonyl chain.
Methyl 2-hydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a nonyl chain.
Uniqueness: Methyl 2-hydroxy-6-nonylbenzoate is unique due to the presence of a long nonyl chain, which imparts distinct physicochemical properties and potential biological activities compared to its shorter-chain analogs.
Propiedades
Fórmula molecular |
C17H26O3 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-6-nonylbenzoate |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-11-14-12-10-13-15(18)16(14)17(19)20-2/h10,12-13,18H,3-9,11H2,1-2H3 |
Clave InChI |
LIDMBSUWPXARGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
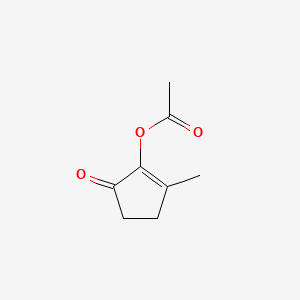
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
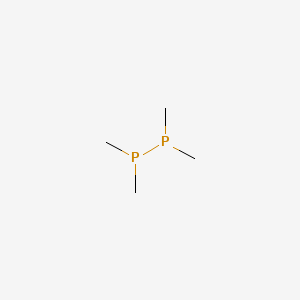
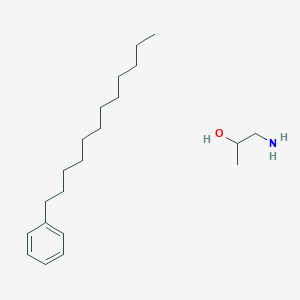
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)


